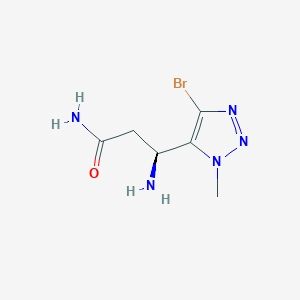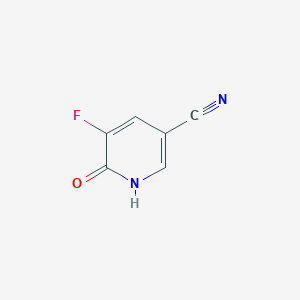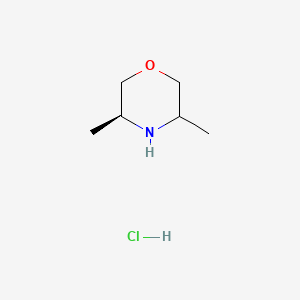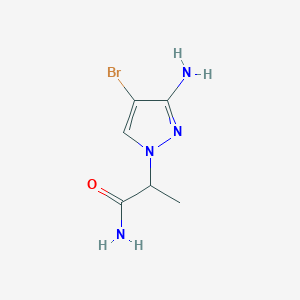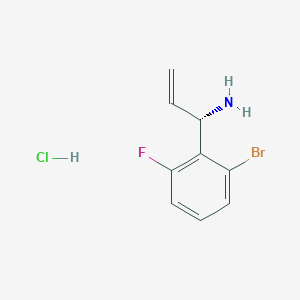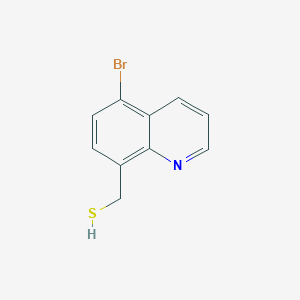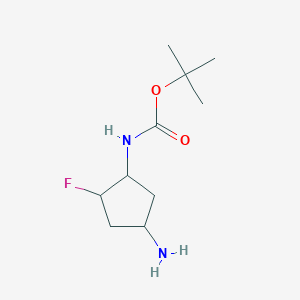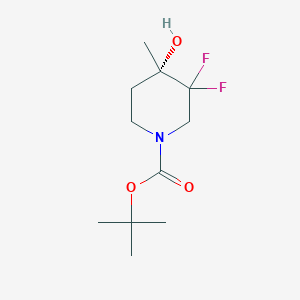
tert-Butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is a synthetic organic compound with a unique structure that includes a piperidine ring substituted with tert-butyl, difluoro, hydroxy, and methyl groups
Preparation Methods
The synthesis of tert-Butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate with a fluorinating agent to introduce the difluoro groups. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. Flow microreactors, for example, can be used to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .
Chemical Reactions Analysis
tert-Butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
tert-Butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which tert-Butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The difluoro groups, for example, can enhance binding affinity to certain receptors, while the hydroxyl group can participate in hydrogen bonding with target molecules .
Comparison with Similar Compounds
tert-Butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate: This compound lacks the difluoro groups, making it less reactive in certain chemical reactions.
tert-Butyl 4-hydroxy-4-methylpyrrolidine-1-carboxylate: Similar to the previous compound but with a pyrrolidine ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity patterns .
Properties
Molecular Formula |
C11H19F2NO3 |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
tert-butyl (4S)-3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO3/c1-9(2,3)17-8(15)14-6-5-10(4,16)11(12,13)7-14/h16H,5-7H2,1-4H3/t10-/m0/s1 |
InChI Key |
FZRSGOBCIZAFHJ-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@]1(CCN(CC1(F)F)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



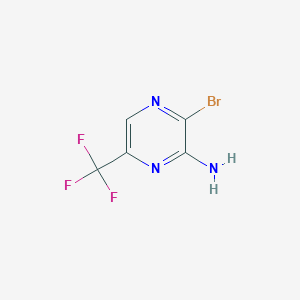
![2-[(1S,3R)-3-Fluorocyclohexyl]aceticacid](/img/structure/B13059465.png)

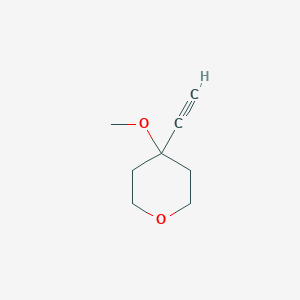
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate](/img/structure/B13059487.png)
